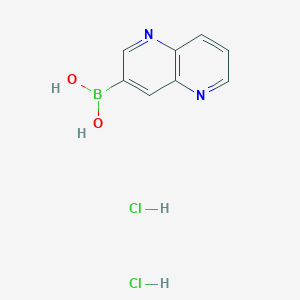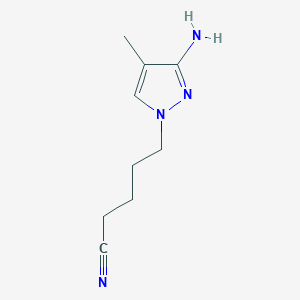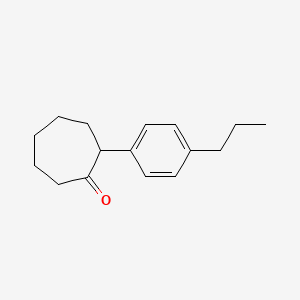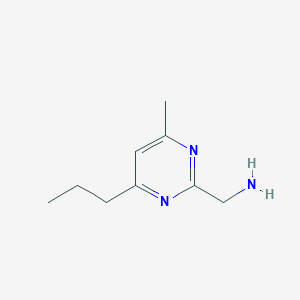
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a phenyl ring, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-ethynylphenylboronic acid. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-(4-ethylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperazine derivatives that lack this functional group. The ethynyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl 4-(3-ethynylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-5-14-7-6-8-15(13-14)18-9-11-19(12-10-18)16(20)21-17(2,3)4/h1,6-8,13H,9-12H2,2-4H3 |
Clé InChI |
NXSQVPOIPMVLBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)




![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)



